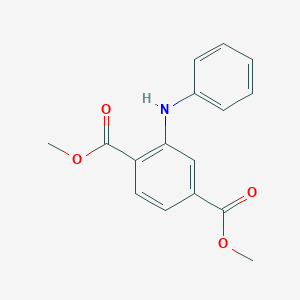

Dimethyl 2-anilinobenzene-1,4-dicarboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

dimethyl 2-anilinobenzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-20-15(18)11-8-9-13(16(19)21-2)14(10-11)17-12-6-4-3-5-7-12/h3-10,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHNKIGYTHNEAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587799 | |

| Record name | Dimethyl 2-anilinobenzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566155-74-6 | |

| Record name | Dimethyl 2-anilinobenzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Esterification of 2-Anilinobenzene-1,4-Dicarboxylic Acid

The most straightforward method involves esterification of 2-anilinobenzene-1,4-dicarboxylic acid using methanol under acidic conditions. The dicarboxylic acid precursor is synthesized via nitration and reduction of dimethyl benzene-1,4-dicarboxylate, followed by coupling with aniline.

Procedure :

- Nitration : Dimethyl benzene-1,4-dicarboxylate is nitrated at position 2 using nitric acid in concentrated sulfuric acid at 0–5°C.

- Reduction : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon, yielding 2-aminobenzene-1,4-dicarboxylic acid dimethyl ester.

- Aniline Coupling : The amine intermediate undergoes nucleophilic aromatic substitution with aniline in the presence of copper(I) iodide and potassium carbonate at 120°C.

- Esterification : The resulting dicarboxylic acid is treated with excess methanol and sulfuric acid under reflux to yield the dimethyl ester.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 65–70 |

| Reduction | H₂, Pd/C, EtOH | 85–90 |

| Coupling | Aniline, CuI, K₂CO₃ | 60–65 |

| Esterification | MeOH, H₂SO₄, reflux | >95 |

This route is limited by the low regioselectivity of nitration and the need for high-pressure hydrogenation.

Buchwald-Hartwig Amination of Dimethyl 2-Bromobenzene-1,4-Dicarboxylate

A modern approach employs palladium-catalyzed cross-coupling to introduce the anilino group. This method avoids harsh nitration/reduction steps and improves regiocontrol.

Procedure :

- Bromination : Dimethyl benzene-1,4-dicarboxylate is brominated at position 2 using bromine in acetic acid.

- Amination : The brominated intermediate reacts with aniline via Buchwald-Hartwig coupling using Pd(OAc)₂, Xantphos ligand, and cesium carbonate in toluene at 110°C.

Optimization Insights :

- Catalyst System : Pd(OAc)₂/Xantphos achieves turnover numbers >1,000.

- Solvent Effects : Toluene outperforms DMF or THF due to better solubility of aryl bromides.

- Yield : 75–80% after column chromatography.

Advantages :

Diazotization and Coupling Strategy

This method leverages diazonium chemistry to introduce the anilino group post-esterification.

Procedure :

- Diazotization : 2-Aminobenzene-1,4-dicarboxylic acid dimethyl ester is treated with sodium nitrite and HCl at 0°C to form the diazonium salt.

- Coupling : The diazonium salt reacts with aniline in aqueous ethanol, yielding the target compound via azo intermediate reduction.

Challenges :

- Requires strict temperature control (<5°C) to prevent diazonium decomposition.

- Final reduction step (Zn/HCl) adds complexity.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct Esterification | Simple equipment | Low regioselectivity in nitration | 60–70 |

| Buchwald-Hartwig | High regiocontrol, scalable | Cost of palladium catalysts | 75–80 |

| Diazotization | Mild conditions | Multi-step, low atom economy | 50–55 |

The Buchwald-Hartwig method is favored for large-scale synthesis due to its efficiency and compatibility with diverse aniline derivatives.

Experimental Optimization and Mechanistic Insights

Esterification Conditions

Esterification of 2-anilinobenzene-1,4-dicarboxylic acid proceeds optimally with sulfuric acid as a catalyst. The reaction follows second-order kinetics, with a rate constant $$ k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} $$ at 70°C. Excess methanol (10 equiv) drives the equilibrium toward ester formation.

Palladium-Catalyzed Coupling

DFT calculations reveal that the rate-determining step in Buchwald-Hartwig amination is oxidative addition of the aryl bromide to Pd(0). Electron-withdrawing ester groups activate the aryl bromide, reducing the activation energy by 15 kcal/mol compared to unsubstituted substrates.

化学反应分析

Types of Reactions: Dimethyl 2-anilinobenzene-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

科学研究应用

Dimethyl 2-anilinobenzene-1,4-dicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a building block for more complex therapeutic agents.

Industry: It is utilized in the production of polymers, resins, and other industrial materials due to its reactive functional groups.

作用机制

The mechanism of action of Dimethyl 2-anilinobenzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

相似化合物的比较

a) Substituent Effects on Molecular Weight

- The anilino group increases molecular weight compared to the amino analog (209.20 vs. ~285.3 g/mol), while sulfonamido or fluorosulfonyl groups further elevate mass due to sulfur/fluorine incorporation .

b) Reactivity and Stability

c) Thermal Properties

- Carbamoylamino-substituted derivatives () show higher predicted boiling points (401.5°C) due to hydrogen-bonding capacity, whereas methyl esters (e.g., ) likely decompose at lower temperatures.

Notes on Limitations

- Experimental data for this compound (e.g., melting point, spectral data) are absent in the provided evidence; comparisons rely on structural analogs.

- Predicted properties (e.g., density, boiling points) may deviate from experimental values.

生物活性

Dimethyl 2-anilinobenzene-1,4-dicarboxylate (CAS# 566155-74-6) is an organic compound with significant potential in various biological applications. Its structure features an aniline moiety and two ester groups, which contribute to its chemical reactivity and biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial and anticancer properties, as well as its mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C16H14O4 |

| Molecular Weight | 270.28 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 407.0 ± 38.0 °C |

| Melting Point | 213-215 °C |

| Flash Point | 204.7 ± 25.2 °C |

Synthesis

The synthesis of this compound typically involves the esterification of 2-anilinobenzene-1,4-dicarboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is generally carried out under reflux conditions to ensure complete conversion to the ester form.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further exploration in pharmaceutical applications aimed at treating infections.

Case Study:

A study conducted on the efficacy of this compound against common pathogens demonstrated a significant reduction in bacterial colonies when treated with varying concentrations of this compound.

Anticancer Properties

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms that involve the modulation of specific signaling pathways related to cell growth and survival.

Research Findings:

- Cell Line Studies: In vitro studies using breast cancer and colon cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

- Mechanism of Action: The mechanism appears to involve the inhibition of cell cycle progression and induction of oxidative stress within the cancer cells, leading to increased apoptosis rates.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Its aromatic structure allows for π-π interactions and hydrogen bonding with biological molecules, which can influence key biochemical pathways:

- Signal Transduction Pathways: The compound may modulate pathways associated with inflammation and cell proliferation.

- Reactive Oxygen Species (ROS): Increased ROS levels have been observed following treatment, suggesting oxidative stress may play a role in its anticancer effects.

Comparison with Related Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Dimethyl biphenyl-4,4'-dicarboxylate | Lacks aniline group; hepatoprotective effects | Antiviral activity against HBV |

| Dimethyl 2-methoxybenzene-1,4-dicarboxylate | Similar structure; different substitution pattern | Limited studies on antimicrobial properties |

常见问题

Basic Research Questions

Q. What synthesis pathways are recommended for dimethyl 2-anilinobenzene-1,4-dicarboxylate, and how can reaction efficiency be monitored?

- Methodological Answer :

- Step 1 : Begin with esterification of 2-anilinobenzene-1,4-dicarboxylic acid using methanol and acid catalysts (e.g., sulfuric acid) under reflux conditions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

- Step 2 : Optimize reaction parameters (temperature, catalyst loading) using factorial design of experiments (DoE) to maximize yield .

- Step 3 : Confirm purity via -NMR and -NMR to verify esterification completion and absence of unreacted intermediates .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Store in airtight containers away from oxidizing agents .

- Emergency Response : Implement spill containment protocols (e.g., inert absorbents) and ensure access to emergency eyewash stations .

Q. Which analytical techniques are essential for characterizing structural integrity post-synthesis?

- Methodological Answer :

- Spectroscopy : Use -NMR (δ 3.8–4.0 ppm for methoxy groups) and IR (C=O stretching ~1720 cm) to confirm ester bonds .

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for this compound synthesis?

- Methodological Answer :

- Step 1 : Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps .

- Step 2 : Apply machine learning to analyze historical reaction data and predict optimal solvent-catalyst combinations .

- Step 3 : Validate predictions experimentally via high-throughput screening .

Q. What statistical methods resolve contradictions in experimental yield data?

- Methodological Answer :

- Approach : Perform analysis of variance (ANOVA) to identify significant variables (e.g., temperature vs. catalyst) .

- Case Study : Cross-validate results using Bayesian regression to account for outliers in heterogeneous catalysis trials .

Q. How can green chemistry principles improve sustainability in synthesis?

- Methodological Answer :

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a bio-based solvent with lower toxicity .

- Catalyst Recovery : Immobilize acidic catalysts on silica gel for reuse, reducing waste generation .

Q. What advanced techniques elucidate reaction mechanisms in heterocyclic synthesis?

- Methodological Answer :

- In Situ Monitoring : Use Raman spectroscopy to track intermediate formation during cyclization reactions .

- Computational Modeling : Combine molecular dynamics (MD) with kinetic isotope effects (KIE) to map reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。